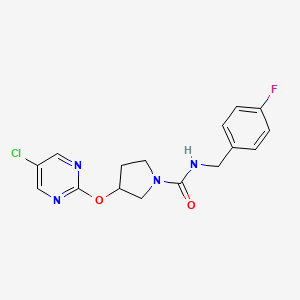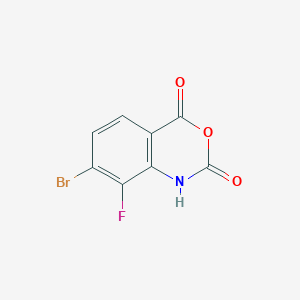![molecular formula C22H36Cl2N2O3 B2457044 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-41-9](/img/structure/B2457044.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound known for its distinctive bicyclic structure and the inclusion of a piperazine ring. The compound's chemical configuration makes it valuable in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]heptan-2-ylmethanol, which is then linked to the methoxyphenyl-piperazine through a series of reactions. Key reactions include:
Step 1: Preparation of bicyclo[2.2.1]heptan-2-ylmethanol through the Diels-Alder reaction followed by hydrogenation.
Step 2: Formation of the piperazine moiety via nucleophilic substitution.
Step 3: Coupling of the two moieties under anhydrous conditions, often using a base like potassium carbonate.
Industrial Production Methods: Industrial-scale production employs continuous flow reactors to enhance yield and purity. Common solvents and reagents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Types of Reactions:
Oxidation: The methoxy group can be selectively oxidized to form a more reactive aldehyde or carboxylic acid.
Reduction: Hydrogenation can reduce the piperazine ring, altering its pharmacological properties.
Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Bromine or chlorine under Lewis acid catalysts.
Major Products: The major products depend on the specific reactions but typically include various substituted derivatives that retain the core bicyclic and piperazine structures.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its interactions with biological macromolecules due to its piperazine ring, which is a common pharmacophore in drug discovery.
Medicine: Investigated for potential use in neuropharmacology as a scaffold for developing central nervous system (CNS) active agents.
Industry: Applied in the development of advanced materials, including polymers and coatings, due to its robust bicyclic structure.
作用機序
The compound exerts its effects primarily through interactions with receptors in the CNS. The bicyclo[2.2.1]heptane moiety helps in stabilizing the compound's conformation, allowing for high-affinity binding to specific molecular targets like serotonin receptors. This leads to modulation of neurotransmitter pathways, affecting mood, cognition, and perception.
類似化合物との比較
Compared to other compounds with piperazine rings, such as 4-(4-fluorophenyl)-piperazin-1-yl derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out for its bicyclic heptane structure, which imparts unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
4-(4-methoxyphenyl)-piperazin-1-yl derivatives.
Compounds with a similar bicyclo[2.2.1]heptane scaffold.
This article should cover the detailed aspects of this interesting compound comprehensively
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3.2ClH/c1-26-22-6-4-20(5-7-22)24-10-8-23(9-11-24)14-21(25)16-27-15-19-13-17-2-3-18(19)12-17;;/h4-7,17-19,21,25H,2-3,8-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFYTZGGDQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)





![N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456970.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)


![2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456984.png)
